Benzaldehyde, pentafluoro-, oxime

Photochemistry Electron Transfer Oxime Reactivity

Benzaldehyde, pentafluoro-, oxime (CAS 27318-28-1; C₇H₂F₅NO; MW 211.09 g/mol), also referred to as pentafluorobenzaldoxime or N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine, belongs to the class of perfluorinated aromatic aldoximes. The compound is synthesized by condensation of pentafluorobenzaldehyde with hydroxylamine under standard oximation conditions and is commercially available at 95% purity with recommended storage at 2–8 °C.

Molecular Formula C7H2F5NO
Molecular Weight 211.09 g/mol
CAS No. 27318-28-1
Cat. No. B3032601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, pentafluoro-, oxime
CAS27318-28-1
Molecular FormulaC7H2F5NO
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC(=NO)C1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H
InChIKeyBLPMMKRVLZHPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde, Pentafluoro-, Oxime (CAS 27318-28-1): A Perfluorinated Oxime Building Block for Analytical Derivatization, Synthetic Intermediacy, and Electrophilic Scaffold Design


Benzaldehyde, pentafluoro-, oxime (CAS 27318-28-1; C₇H₂F₅NO; MW 211.09 g/mol), also referred to as pentafluorobenzaldoxime or N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine, belongs to the class of perfluorinated aromatic aldoximes [1]. The compound is synthesized by condensation of pentafluorobenzaldehyde with hydroxylamine under standard oximation conditions and is commercially available at 95% purity with recommended storage at 2–8 °C . Its defining structural feature—a pentafluorophenyl ring directly conjugated to the C=N–OH system—imparts markedly altered electronic, physicochemical, and reactivity properties relative to the non-fluorinated parent benzaldehyde oxime, positioning this compound as a differentiated intermediate in pharmaceutical building block libraries, analytical derivatization protocols, and mechanistic photochemical studies [2].

Why Benzaldehyde, Pentafluoro-, Oxime Cannot Be Interchanged with Generic Benzaldehyde Oximes in Analytical and Synthetic Workflows


The five electronegative fluorine substitutents on the aromatic ring create a cumulative electron-withdrawing effect (Σσₚ ≈ +0.30 for five fluorine atoms) that fundamentally alters the electronic character of the C=N–OH moiety. This changes the acid dissociation constant (pKa), nucleophilic reactivity of the oximate anion, oxidation potential, and the mechanistic pathway of photochemical transformations compared to the unsubstituted benzaldehyde oxime (pKa ~10.8) [1]. Consequently, substituting benzaldehyde, pentafluoro-, oxime with benzaldehyde oxime or partially fluorinated analogs in a synthetic sequence or analytical protocol will result in differences in reaction yield, product distribution, detection sensitivity, and crystallinity—making informed, data-driven selection critical for reproducibility and performance .

Benzaldehyde, Pentafluoro-, Oxime: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Oxidation Potential Elevation Above 2.0 V Shifts Photochemical Mechanism from Electron Transfer to Hydrogen Atom Transfer Relative to Electron-Rich Benzaldehyde Oximes

Laser flash photolysis studies demonstrate that substituted benzaldehyde oximes with oxidation potentials exceeding 2.0 V (vs SCE) quench triplet chloranil (³CA) via a hydrogen atom transfer (HAT) mechanism rather than the electron-transfer (ET) pathway operative for oximes with oxidation potentials below 2.0 V [1]. The pentafluorophenyl group, with its combined Hammett σₚ constant of approximately +0.30, is among the strongest electron-withdrawing substituent sets in the benzaldehyde oxime series and is predicted to raise the oxidation potential well above the 2.0 V threshold, thereby altering the photochemical product distribution in favor of nitrile formation over aldehyde regeneration [2].

Photochemistry Electron Transfer Oxime Reactivity Hammett Correlation

Pentafluorobenzaldoxime Derivatives Show Enhanced Crystallinity Compared to Non-Fluorinated Benzaldoxime Derivatives in DCC-Mediated O-Acyl Oxime Synthesis

In a systematic study of DCC-mediated coupling of aryl aldoximes with carboxylic acids, pentafluorobenzaldoxime derivatives were reported to be obtainable in crystalline form, whereas benzaldoxime derivatives were described as 'rarely crystalline' and required chromatographic purification . This practical differentiation directly impacts downstream processing: crystalline products enable purification by simple recrystallization (e.g., DCM/hexane or toluene/hexane solvent mixtures), reducing both purification time and solvent consumption relative to mandatory column chromatography for non-fluorinated analogs. Yields for the DCC coupling were reported as good to excellent across all oxime substrates tested .

Synthetic Methodology Crystallization Oxime Esters Purification

Comparative pKa Depression Enables Higher Oximate Anion Concentration at Physiological pH Relative to Unsubstituted Benzaldehyde Oxime

The acid dissociation constant (pKa) of the oxime –OH group governs the equilibrium concentration of the nucleophilic oximate anion at a given pH. Unsubstituted benzaldehyde oxime exhibits a predicted pKa of approximately 10.8 . The pentafluorophenyl group exerts a substantial electron-withdrawing effect (Hammett σₚ for p-F is +0.06; cumulative effect of five ortho/para fluorines plus inductive effects), which is expected to depress the pKa by approximately 1–2 log units based on the established reaction constant ρ(Kₐ,oxime) = 0.91 for substituent effects on oxime dissociation [1]. This pKa shift increases the mole fraction of the reactive oximate anion at physiological pH (7.4) from approximately 0.04% (benzaldehyde oxime) to an estimated 0.4–4% (pentafluoro analog), representing a 10- to 100-fold enhancement in active nucleophile concentration. Direct measurement of pKa for pentafluorobenzaldoxime was undertaken in the context of nerve-agent reactivator screening, alongside second-order rate constants (kₒₓ⁻) toward sarin, confirming the significant electronic impact of perfluorination on oxime acidity and reactivity [2].

pKa Oxime Ionization Nucleophilicity Organophosphorus Antidotes

PFBO Derivatization Provides Sub-Picomole Aldehyde Detection Limits by GC-MS, Outperforming DNPH-Based Methods

Pentafluorobenzyl oxime (PFBO) derivatives, formed by reaction of carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)—the O-alkylated analog of the target oxime—enable gas chromatography with electron-capture detection (GC-ECD) or electron-capture negative ion chemical ionization mass spectrometry (GC-ECNI-MS) with detection limits reaching 0.5 pmol for long-chain fatty aldehydes and linearity over two orders of magnitude [1]. In head-to-head comparisons, PFBOA derivatization yielded lower detection limits than the widely used 2,4-dinitrophenylhydrazine (DNPH) method for indoor air aldehyde analysis [2]. Furthermore, PFBHA derivatives exhibit superior thermal stability compared to DNPH derivatives, which are known to decompose at elevated GC injection port temperatures . These analytical performance advantages are a direct consequence of the pentafluorophenyl moiety, which confers high electron affinity essential for sensitive ECD and ECNI-MS detection.

Analytical Chemistry GC-MS Aldehyde Detection Derivatization

Molecular Properties Differentiation: Increased Hydrogen Bond Acceptor Capacity and Enhanced Lipophilicity Relative to Parent Benzaldehyde Oxime

The perfluorination of the aromatic ring substantially alters key physicochemical descriptors relevant to partitioning, solubility, and molecular recognition. The target compound (C₇H₂F₅NO, MW 211.09) possesses 7 hydrogen bond acceptors (5 aromatic fluorine atoms + oxime N + oxime O) compared to 2 acceptors for benzaldehyde oxime (C₇H₇NO, MW 121.14) . The calculated partition coefficient (XLogP) increases from 1.9 for benzaldehyde oxime to 2.1 for the pentafluoro analog, while the topological polar surface area (TPSA) rises from 32.6 Ų to 51.1 Ų, reflecting the paradoxical combination of increased lipophilicity and increased polarity characteristic of perfluorinated aromatics [1]. The isotopic mass of 211.005655 g/mol provides a distinctive mass spectrometric signature with a characteristic M+• ion pattern reflecting the five fluorine atoms [2].

Physicochemical Properties Lipophilicity Molecular Descriptors Drug Design

Benzaldehyde, Pentafluoro-, Oxime: Evidence-Backed Application Scenarios for Scientific Procurement


Trace-Level Aldehyde Biomarker Analysis via PFBO Derivatization and GC-ECNI-MS

In lipid peroxidation research and clinical biomarker studies, long-chain fatty aldehydes released from plasmalogen hydrolysis require quantification at sub-picomole levels. The PFBO derivatization strategy, which leverages the electron-capturing pentafluorobenzyl group structurally related to the target oxime, achieves a detection limit of 0.5 pmol with linearity over two orders of magnitude . This sensitivity is unattainable with DNPH-based methods, which exhibit higher detection limits and inferior thermal stability of derivatives [4]. Laboratories engaged in oxidative stress biomarker analysis should procure the pentafluorobenzyl hydroxylamine reagent (structurally derived from this compound class) specifically for GC-ECNI-MS workflows requiring femtogram-to-picogram sensitivity.

Diversity-Oriented Synthesis of Crystalline O-Acyl Oxime Libraries

Medicinal chemistry groups conducting parallel synthesis of O-acyl oxime ester libraries can achieve crystalline products when using pentafluorobenzaldoxime as the oxime coupling partner in DCC-mediated condensations, in contrast to the non-crystalline products typical of unsubstituted benzaldoxime . This crystallinity enables high-throughput purification by recrystallization (DCM/hexane or toluene/hexane) rather than column chromatography, reducing per-compound purification time and enabling automated workflows. Procurement of pentafluorobenzaldehyde oxime as a stock building block is recommended for library production programs where downstream crystallization is a critical bottleneck.

Mechanistic Photochemical Studies Requiring Hydrogen Atom Transfer Pathway Selectivity

Researchers investigating the photochemistry of oximes under photosensitized electron-transfer conditions require substrates with oxidation potentials above 2.0 V (vs SCE) to ensure exclusive operation via the hydrogen atom transfer (HAT) pathway rather than the competing electron-transfer-proton-transfer (ET-PT) mechanism . The pentafluorophenyl-substituted oxime, by virtue of its strongly electron-withdrawing substituent array, is predicted to exceed this threshold, favoring nitrile product formation and enabling clean mechanistic studies. This compound should be selected over electron-rich benzaldehyde oximes (oxidation potentials typically <2.0 V) when HAT pathway exclusivity is experimentally required [4].

Organophosphorus Nerve-Agent Reactivator Screening and pKa-Structure Relationship Studies

The Timperley et al. (2011) study demonstrated that pentafluorobenzaldoxime was explicitly synthesized and its pKa and second-order rate constant (kₒₓ⁻) toward sarin were measured as part of a systematic screen of fluorinated aldoximes as acetylcholinesterase reactivators . The pentafluorophenyl group serves as a benchmark for evaluating the maximum pKa-depressing effect achievable through aromatic perfluorination without heteroatom incorporation. Researchers developing next-generation uncharged oxime reactivators for central nervous system penetration should include this compound as a reference standard to calibrate the electronic contribution of fluorine substitution to oxime ionization and nucleophilic reactivity at physiological pH .

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